L-Asparagine-15N2,d3 (monohydrate)

Beschreibung

Introduction to L-Asparagine-15N₂,d₃ (Monohydrate)

Historical Context of Isotopically Labeled Amino Acids

The use of stable isotopes in biochemical research began in the 1930s with pioneering work by Harold Urey, who identified deuterium (²H) and nitrogen-15 (¹⁵N). These discoveries laid the groundwork for Rudolf Schoenheimer and David Rittenberg, who first demonstrated the dynamic nature of metabolic processes using deuterium-labeled fats and ¹⁵N-labeled amino acids. Their experiments revealed that cellular components undergo continuous synthesis and degradation, overturning the static view of metabolism prevalent at the time.

By the mid-20th century, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy enabled precise detection of isotopic labels, transforming amino acids like asparagine into molecular tracers. The introduction of multi-isotope labels (e.g., ¹³C, ¹⁵N, and ²H) in the late 20th century further enhanced the resolution of metabolic studies, allowing researchers to track individual atoms within complex biological systems.

Role of Stable Isotopes in Modern Biochemical Research

Stable isotopes such as ¹⁵N and deuterium serve as non-radioactive tracers in diverse applications:

- Metabolic Flux Analysis : ¹⁵N-labeled asparagine enables tracking of nitrogen redistribution in pathways like the urea cycle and nucleotide synthesis.

- Protein Turnover Studies : Dual labeling with ¹⁵N and deuterium allows simultaneous measurement of synthesis and degradation rates in tissues.

- Structural Biology : Deuterium’s neutron scattering properties aid in resolving protein conformations via neutron crystallography, while ¹⁵N enhances signal resolution in NMR spectra.

A key advantage of L-asparagine-15N₂,d₃ (monohydrate) is its ability to minimize isotopic interference. The substitution of three hydrogen atoms with deuterium at non-reactive positions (e.g., methylene groups) reduces kinetic isotope effects, ensuring minimal perturbation to enzymatic reactions.

Table 1: Key Applications of Isotopically Labeled Asparagine

| Application | Isotopic Label | Technique | Purpose |

|---|---|---|---|

| Protein synthesis tracking | ¹⁵N₂ | Mass spectrometry | Quantify nitrogen incorporation |

| Membrane transport studies | d₃ | Isotopic flux assays | Monitor asparagine uptake kinetics |

| Metabolic pathway mapping | ¹³C₄,¹⁵N₂,d₃ | NMR spectroscopy | Resolve carbon/nitrogen trafficking |

Classification and Nomenclature of ¹⁵N₂,d₃-Labeled Asparagine Derivatives

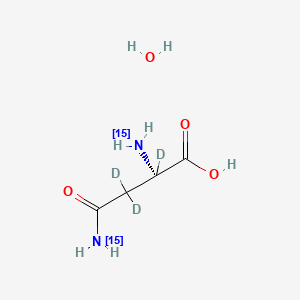

L-Asparagine-15N₂,d₃ (monohydrate) belongs to the class of stable isotope-labeled non-essential amino acids . Its systematic IUPAC name, (2S)-2,4-bis(¹⁵N)(azanyl)-2,3,3-trideuterio-4-oxo(1,2,3,4-¹³C₄)butanoic acid; hydrate, reflects three key modifications:

- Isotopic Substitutions :

- Two ¹⁴N atoms replaced with ¹⁵N at the amine groups (positions 2 and 4).

- Three protium (¹H) atoms replaced by deuterium (²H) at the β-carbon (C3).

- Monohydrate Structure : A water molecule coordinates with the carboxyl group, stabilizing the crystal lattice under storage conditions.

Table 2: Structural and Physicochemical Properties

The compound’s synthetic route typically involves enzymatic transamination of ¹³C₄,¹⁵N₂,d₃-labeled oxaloacetate precursors, followed by crystallization in aqueous media to yield the monohydrate form. This labeling strategy ensures >97% isotopic purity, critical for minimizing background noise in mass spectrometry experiments.

The monohydrate form enhances stability by forming hydrogen bonds between the water molecule and the asparagine’s carboxylate group, reducing hygroscopicity during storage. This structural feature is absent in anhydrous variants, which are more prone to decomposition under ambient conditions.

Eigenschaften

Molekularformel |

C4H10N2O4 |

|---|---|

Molekulargewicht |

155.14 g/mol |

IUPAC-Name |

(2S)-2,4-bis(15N)(azanyl)-2,3,3-trideuterio-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1D2,2D,5+1,6+1; |

InChI-Schlüssel |

RBMGJIZCEWRQES-BGLCYKSPSA-N |

Isomerische SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)[15NH2])[15NH2].O |

Kanonische SMILES |

C(C(C(=O)O)N)C(=O)N.O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Esterification and Ammonolysis

The most established method for synthesizing L-Asparagine-15N2,d3 (monohydrate) involves a two-step organic synthesis process, as detailed in a Chinese patent (CN100398515C). This approach maximizes isotopic incorporation efficiency and product purity.

Key Reaction Steps

Esterification of L-Aspartic Acid :

Ammonolysis with 15N-Labeled Ammonia :

Table 1: Example Synthesis Parameters from Patent CN100398515C

| Step | Reagents/Conditions | Yield/Conversion Rate |

|---|---|---|

| Esterification | L-Aspartic acid + POCl₃ in CH₃OH (0–5°C) | 72.5% |

| Ammonolysis | β-ester + 15NH₃ (60°C, 64 hr) | 84.1% |

| Purification | Recrystallization (H₂O/EtOH), vacuum drying | >99% purity |

Isotopic Labeling via Chemical Synthesis

Alternative methods involve direct isotopic labeling of L-asparagine using deuterated and 15N-enriched precursors. EvitaChem outlines this approach, emphasizing the use of:

- Deuterated Reagents : To introduce three deuterium atoms (d3) at specific positions.

- 15N-Labeled Precursors : Such as 15NH₃ or 15N-labeled amino acids.

While this method is theoretically feasible, it requires stringent control over reaction conditions to prevent isotopic scrambling. Industrial-scale synthesis often favors the esterification-ammonolysis route for reproducibility and cost efficiency.

Solubility and Stock Solution Preparation

Post-synthesis, L-Asparagine-15N2,d3 (monohydrate) is typically dissolved in aqueous or organic solvents for biochemical studies. Table 2 outlines solubility data and stock solution preparation guidelines from GlpBio.

Table 2: Stock Solution Preparation Guidelines

| Mass (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 | 6.285 | 1.257 | 0.6285 |

| 5 | 31.425 | 6.285 | 3.1425 |

| 10 | 62.850 | 12.570 | 6.285 |

Key Notes :

Challenges and Optimization Strategies

Isotopic Purity and Yield

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

L-Asparagin-d3,15N2 (Monohydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Tracer in metabolischen Studien verwendet, um die Pfade und Mechanismen des Aminosäurestoffwechsels zu verstehen.

Biologie: Hilft bei der Untersuchung der Proteinsynthese und -degradation sowie der Rolle von Asparagin in Zellfunktionen.

Medizin: In pharmakokinetischen Studien verwendet, um die Verteilung und den Metabolismus von Medikamenten zu verfolgen.

Industrie: In der Produktion von markierten Verbindungen für Forschungs- und Entwicklungszwecke eingesetzt.

Wirkmechanismus

L-Asparagin-d3,15N2 (Monohydrat) übt seine Wirkungen durch seine Beteiligung an der metabolischen Steuerung von Zellfunktionen aus. Es wird aus Asparaginsäure und Ammoniak durch das Enzym Asparaginsynthetase synthetisiert. Diese Reaktion bindet Ammoniak an Asparaginsäure in einer Amidierungsreaktion und bildet Asparagin. Die Verbindung wird auch als Strukturkomponente in vielen Proteinen verwendet und trägt zu deren Stabilität und Funktion bei.

Wissenschaftliche Forschungsanwendungen

L-Asparagine-d3,15N2 (monohydrate) has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.

Biology: Helps in studying protein synthesis and degradation, as well as the role of asparagine in cellular functions.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Employed in the production of labeled compounds for research and development purposes.

Wirkmechanismus

L-Asparagine-d3,15N2 (monohydrate) exerts its effects through its involvement in the metabolic control of cell functions. It is synthesized from aspartic acid and ammonia by the enzyme asparagine synthetase. This reaction attaches ammonia to aspartic acid in an amidation reaction, forming asparagine. The compound is also used as a structural component in many proteins, contributing to their stability and function .

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Differences

The table below highlights key distinctions between L-Asparagine-15N2,d3 (monohydrate) and related compounds:

Notes:

- CAS 204451-47-8 corresponds to L-Asparagine-amine-¹⁵N monohydrate, a variant with a single ¹⁵N label .

- †Estimated molecular weight based on isotopic substitution: 150.13 (non-labeled) + 2 (¹⁵N) + 3 (D) = 155.13.

- ‡Calculated by adding 4 amu (for ¹³C substitutions) to the non-labeled monohydrate (150.13).

Analytical and Functional Comparisons

Purity and Stability

- L-Asparagine-15N2,d3 monohydrate has higher isotopic purity (98% ¹⁵N and D) compared to L-Asparagine-D3 (98.3% D), reducing background noise in sensitive assays .

- Its monohydrate form enhances stability and solubility in aqueous solutions compared to anhydrous derivatives .

Research Findings

- Mass Spectrometry: L-Asparagine-D3 (non-¹⁵N) is widely used as an internal standard in LC-MS/MS for quantifying asparagine in biological matrices, leveraging its deuterium-induced mass shift .

- NMR Suitability: L-Asparagine-15N2 monohydrate is optimal for ¹⁵N NMR due to its high isotopic enrichment, enabling precise monitoring of nitrogen-containing biomolecules .

- Metabolic Studies: Dual-labeled compounds like L-Asparagine-15N2,d3 are critical in tracing nitrogen incorporation into proteins and deuterium in lipid membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.